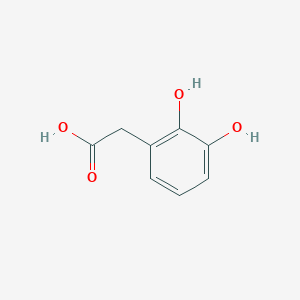

2-(2,3-Dihydroxyphenyl)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,9,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQGFEVKJCGTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020061 | |

| Record name | (2,3-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19988-45-5 | |

| Record name | (2,3-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for 2 2,3 Dihydroxyphenyl Acetic Acid and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for producing 2-(2,3-dihydroxyphenyl)acetic acid and its analogs. These strategies range from direct reactions involving phenolic precursors to more complex multi-step sequences that allow for precise control over the molecular structure.

Reactions Involving Phenolic Compounds and Acetic Acid Derivatives

The direct synthesis of dihydroxyphenylacetic acids often involves the condensation of a phenolic compound with a derivative of acetic acid, such as glyoxylic acid. For instance, the synthesis of 2,4-dihydroxyphenylacetic acid is achieved by reacting m-bromophenol with glyoxylic acid in an alkaline solution, followed by further steps. A similar principle can be applied to the synthesis of other isomers. The synthesis of p-hydroxymandelic acid, a precursor to p-hydroxyphenylglycine, is accomplished through the condensation of phenol (B47542) with glyoxylic acid in an aqueous alkaline medium, achieving a 77% yield of the mandelic acid intermediate based on the glyoxylic acid used. chemicalbook.com

While a direct one-step synthesis of this compound from catechol and glyoxylic acid is not extensively documented in readily available literature, the synthesis of its isomers provides a viable conceptual framework. Such a reaction would theoretically involve the electrophilic substitution of the catechol ring with glyoxylic acid.

Multi-step Organic Synthesis Techniques

Multi-step synthesis provides a versatile and controllable pathway to this compound, often starting from a more readily available precursor. A key intermediate for this target molecule is 2,3-dihydroxybenzaldehyde (B126233). This aldehyde can then be oxidized to the corresponding carboxylic acid.

A common route to 2,3-dihydroxybenzaldehyde starts from o-vanillin (2-hydroxy-3-methoxybenzaldehyde). The demethylation of o-vanillin is a key step. One method utilizes aluminum trichloride (B1173362) and sodium iodide in acetonitrile. In a specific example, o-vanillin was reacted with aluminum trichloride and sodium iodide at 80°C for 18 hours, which, after workup, yielded 2,3-dihydroxybenzaldehyde. syrris.jp Another approach involves the synthesis of 2,3-dimethoxybenzaldehyde, which is then selectively demethylated.

Once 2,3-dihydroxybenzaldehyde is obtained, the subsequent step is the oxidation of the aldehyde functional group to a carboxylic acid. There are several standard methods to achieve this transformation, such as the Pinnick oxidation, which uses sodium chlorite (B76162) in the presence of a scavenger for the produced hypochlorite. This method is known for its high efficiency and tolerance of other functional groups.

The principles of multi-step synthesis are continually evolving, with modern approaches like flow chemistry offering new paradigms for molecular assembly. Flow processes involve passing starting materials through immobilized reagents, which can streamline multi-step sequences by eliminating the need for manual work-ups and purifications between steps. nih.gov This approach has been successfully used in the total synthesis of complex natural products and offers a pathway for more efficient and automated synthesis of compounds like this compound. nih.gov

Table 1: Synthesis of 2,3-Dihydroxybenzaldehyde Precursor

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

| o-Vanillin | Aluminum trichloride, Sodium iodide | Acetonitrile, 80°C, 18h | 2,3-Dihydroxybenzaldehyde | 87% | syrris.jp |

This table summarizes a key step in a multi-step synthesis that leads to a direct precursor of this compound.

Biotechnological and Enzymatic Synthesis Routes

Biotechnological and enzymatic methods are gaining prominence as sustainable alternatives to traditional chemical synthesis. These approaches leverage the high selectivity and efficiency of biological systems, such as whole cells and isolated enzymes, to produce valuable chemical compounds under mild conditions.

Whole-Cell Catalysis Systems

Whole-cell catalysis utilizes intact microbial cells as self-contained biocatalysts, offering several advantages over the use of isolated enzymes, including cofactor regeneration and improved enzyme stability. wikipedia.org This approach has been successfully employed for the synthesis of dihydroxyphenylacetic acid isomers. For example, 3,4-dihydroxyphenylacetic acid (DOPAC) has been synthesized from 4-hydroxyphenylacetic acid with a 52% yield through an aerobic biotransformation using whole-cell cultures of Arthrobacter protophormiae. nih.gov

While specific examples of whole-cell catalysis for the direct production of this compound are not widely reported, the existing literature on related isomers demonstrates the potential of this technology. The process typically involves selecting or engineering a microorganism with the appropriate enzymatic machinery, such as hydroxylases, to carry out the desired transformation on a suitable precursor. For instance, engineered Escherichia coli strains have been developed for the one-pot biosynthesis of 4-hydroxyphenylacetic acid and 3,4-dihydroxyphenylacetic acid from lignin-derived compounds like p-coumaric and ferulic acids, achieving high yields and productivities. researchgate.net This highlights the potential for developing a whole-cell system for the synthesis of the 2,3-dihydroxy isomer by identifying or engineering a microbe capable of regioselective hydroxylation of a phenylacetic acid precursor.

Laccase-Mediated Biotransformations for Bioactive Compounds

Laccases are a class of multi-copper oxidases that catalyze the one-electron oxidation of a wide range of phenolic and other aromatic compounds, using molecular oxygen as the oxidant and producing water as the only byproduct. nih.gov This makes them attractive biocatalysts for green chemistry applications. nih.govresearchgate.net Their broad substrate specificity allows for various reactions, including polymerization, depolymerization, and the coupling of different molecules. nih.govresearchgate.net

Laccase-mediated reactions have been used to synthesize novel bioactive compounds. For example, laccases from Trametes species can mediate the oxidative coupling of 2,5-dihydroxybenzene derivatives with sulfonamide antibiotics to create new heterodimers with antimicrobial activity. nih.gov While laccases are primarily known for oxidative coupling and polymerization of phenols, their ability to generate reactive quinone intermediates can be harnessed in synthetic pathways. nih.gov The oxidation of a phenolic substrate to a quinone by a laccase can be followed by a subsequent reaction with another molecule to form a variety of compounds. nih.gov Although direct synthesis of this compound using laccases is not a typical application, these enzymes could potentially be used to modify the compound or its precursors through oxidative reactions.

Environmentally Conscious Synthesis Methods

The development of environmentally conscious or "green" synthesis methods is a major focus in modern chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. These principles are being applied to the synthesis of phenolic compounds.

One promising green approach is the use of novel catalytic systems under mild conditions. For example, a method for the synthesis of p-hydroxyphenylacetic acid and 3,4-dihydroxyphenylacetic acid has been developed using an acid-activated clay with hydrogen peroxide as the oxidant. This method is simple, fast, and operates under mild conditions, offering a high recovery of the desired product without significant mineralization.

The choice of solvent is another critical aspect of green chemistry. Water is considered an ideal green solvent, and enzymatic syntheses are increasingly being performed in aqueous media. For instance, the synthesis of 2-phenylethyl acetate (B1210297) has been achieved in water using an immobilized acyltransferase from Mycobacterium smegmatis, demonstrating the feasibility of biocatalysis in aqueous environments. wikipedia.org

Furthermore, solid-phase organic synthesis (SPOS), a technique widely used in drug discovery, is being adapted to be more environmentally friendly by replacing traditional hazardous solvents with greener alternatives. This shift towards more sustainable practices in both chemical and biotechnological synthesis routes is crucial for the future production of fine chemicals like this compound.

Design and Synthesis of Novel Derivatives with Modified Bioactivity

The rational design and synthesis of novel derivatives of this compound represent a key strategy for modulating its biological activity, enhancing its therapeutic potential, and overcoming limitations such as poor bioavailability or instability. While specific studies on the derivatization of this compound are not extensively documented, the principles of medicinal chemistry and the extensive research on related phenolic acids, particularly its isomer 3,4-dihydroxyphenylacetic acid (DOPAC), provide a solid framework for designing new analogues with tailored properties. The primary focus of such derivatization efforts is typically on modifying the compound's lipophilicity, antioxidant capacity, and ability to interact with specific biological targets.

The core structure of this compound offers two primary sites for chemical modification: the catechol moiety (the two hydroxyl groups on the phenyl ring) and the carboxylic acid group. Strategic modifications at these sites can lead to derivatives with enhanced bioactivity.

One of the most common strategies for modifying phenolic acids is esterification of the carboxylic acid group. This transformation can significantly increase the lipophilicity of the parent compound, which may enhance its ability to cross cell membranes and improve its bioavailability. The synthesis of various esters, from simple alkyl esters to more complex moieties, can be achieved through standard esterification procedures, such as Fischer esterification or by using coupling agents. For instance, reacting this compound with different alcohols in the presence of an acid catalyst would yield a series of esters with varying chain lengths. It is hypothesized that increasing the alkyl chain length could enhance antioxidant activity up to a certain point, a phenomenon known as the "cut-off effect". wur.nl

Another important derivatization strategy is the formation of amides by reacting the carboxylic acid group with various amines. This can introduce new functional groups and alter the molecule's hydrogen bonding capacity, potentially leading to new biological activities or improved selectivity for certain targets. The synthesis of amides can be accomplished by activating the carboxylic acid (e.g., by converting it to an acid chloride) followed by reaction with an amine. youtube.com The resulting amides of 4-hydroxyphenylacetic acid have been shown to possess potent antioxidant and neuroprotective activities. nih.gov A similar approach could be applied to this compound to explore novel derivatives.

Furthermore, modifications of the catechol moiety can be explored. While the ortho-dihydroxy arrangement is crucial for the antioxidant properties of many phenolic compounds, selective alkylation or acylation of one or both hydroxyl groups could be used to fine-tune the compound's electronic properties and steric hindrance, thereby modulating its antioxidant capacity and interaction with biological systems. frontiersin.org However, it is important to note that such modifications might also reduce the radical scavenging ability inherent to the catechol group. nih.gov

The table below outlines potential novel derivatives of this compound, the rationale for their design, and their expected modified bioactivity based on established structure-activity relationships for related phenolic acids.

| Derivative Class | Modification Strategy | Synthetic Approach | Rationale for Modified Bioactivity | Expected Bioactivity |

| Alkyl Esters | Esterification of the carboxylic acid with various alcohols (e.g., ethanol, butanol). | Fischer-Speier esterification or DCC/DMAP coupling. | Increased lipophilicity, potentially enhanced cell membrane permeability. | Potentially enhanced antioxidant and antimicrobial activity. |

| Amides | Amidation of the carboxylic acid with various amines (e.g., benzylamine, phenethylamine). | Activation of the carboxylic acid (e.g., as an acid chloride) followed by reaction with an amine. | Introduction of new hydrogen bonding donors/acceptors, altered polarity. | Potential for novel interactions with biological targets, possibly leading to anti-inflammatory or neuroprotective effects. |

| Phenolic Esters | Esterification of one or both phenolic hydroxyl groups with acyl chlorides. | Acylation using an acyl chloride in the presence of a base. | Protection of the catechol moiety, altered electronic properties. | Modulation of antioxidant activity; may act as a prodrug. |

| Glycosides | Glycosylation of one of the phenolic hydroxyl groups. | Koenigs-Knorr reaction or other glycosylation methods. | Increased water solubility, potential for altered absorption and metabolism. nih.gov | Modified bioavailability and potential for targeted delivery. |

Detailed research into the synthesis and biological evaluation of these and other novel derivatives of this compound is a promising avenue for the discovery of new therapeutic agents. The insights gained from the extensive studies on other hydroxyphenylacetic acids provide a strong foundation for the rational design of these new chemical entities.

Molecular and Cellular Mechanisms of Action of 2 2,3 Dihydroxyphenyl Acetic Acid and Analogues

Cellular Uptake and Accumulation Profiles

Specific studies detailing the cellular uptake and accumulation of 2-(2,3-dihydroxyphenyl)acetic acid are limited. However, research on its analogue, 3,4-dihydroxyphenylacetic acid (DOPAC), indicates that it can cross the blood-brain barrier. Following administration of an extract containing various phenolic acids, DOPAC was detected in the brain, although its levels did not significantly change with varying doses of the extract. mdpi.com This suggests that phenolic acids like DOPAC can accumulate in the brain to levels that may permit a pharmacological effect. mdpi.com In studies using intact, well-coupled mitochondria, it was shown that extramitochondrial dopamine (B1211576), a precursor to DOPAC, could access the mitochondrial matrix in a manner dependent on dose, time, and energy, hinting at potential transport mechanisms for its metabolites. nih.gov

Role in Cellular Homeostasis and Stress Response

Cells employ a range of responses to cope with stress, from activating survival pathways to initiating programmed cell death to remove damaged cells. nih.gov When faced with stressors like oxidative stress, cells activate protective mechanisms such as the heat shock response and the unfolded protein response to manage protein damage. nih.gov

The analogue 3,4-dihydroxyphenylacetic acid (DOPAC) plays a significant role in the cellular response to oxidative and chemical stress. reactome.org As a catabolite of quercetin (B1663063) glycosides, DOPAC demonstrates potent antioxidant activities. nih.govresearchgate.net It has been shown to protect against acetaminophen-induced liver injury by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Nrf2 is a key transcription factor that, under basal conditions, is sequestered in the cytosol but translocates to the nucleus in response to oxidative stress, where it activates the expression of cytoprotective genes. nih.govnih.gov DOPAC stimulates the nuclear translocation of Nrf2, leading to the enhanced expression of phase II drug-metabolizing enzymes and antioxidant enzymes. nih.govnih.gov This mechanism helps to reduce hepatotoxicity and enhances the cell's antioxidant capabilities. nih.gov Furthermore, pretreatment with DOPAC has been shown to completely protect cells from acetaldehyde-induced cytotoxicity. nih.gov

The protective effects of DOPAC are linked to its catechol structure, which is also present in 2,3-DHPAA. nih.gov This structure is crucial for the radical scavenging activities exhibited by these compounds. nih.gov

Modulation of Gene Expression and Protein Synthesis

The analogue 3,4-dihydroxyphenylacetic acid (DOPAC) has been shown to modulate the expression of several crucial genes involved in cellular defense and metabolism. In murine hepatoma Hepa1c1c7 cells, DOPAC treatment led to a concentration-dependent increase in the gene expression of several aldehyde dehydrogenase (ALDH) isoforms. nih.gov This induction is significant as ALDH enzymes are critical for detoxifying harmful aldehydes. nih.gov This effect is mediated, at least in part, by the ability of DOPAC to stimulate the nuclear translocation of transcription factors Nrf2 and the aryl hydrocarbon receptor (AhR). nih.gov

Similarly, as a major catabolite of quercetin, DOPAC potently enhanced the gene expression of several phase II drug-metabolizing enzymes, more so than other phenolic acid catabolites. nih.gov In contrast, studies on another analogue, 2,4-dichlorophenoxyacetic acid (2,4-D), showed a remarkable inhibition of protein synthesis in Chinese hamster ovary cells, an effect that was reversible by the addition of polyamines. nih.gov This suggests that the effect of 2,4-D is not on mRNA itself but potentially at the ribosomal level. nih.gov

Table 1: Modulation of Gene Expression by 3,4-Dihydroxyphenylacetic acid (DOPAC)

| Gene Target | Cell Line | Effect of DOPAC | Mediating Transcription Factor(s) | Reference |

|---|---|---|---|---|

| ALDH1A1 | Hepa1c1c7 | Upregulation | Nrf2, AhR | nih.gov |

| ALDH2 | Hepa1c1c7 | Upregulation | Nrf2, AhR | nih.gov |

| ALDH3A1 | Hepa1c1c7 | Upregulation | Nrf2, AhR | nih.gov |

| Phase II Enzymes | In vitro | Potentiation | Not specified | nih.gov |

| th1, dat | Zebrafish Larvae | No direct data; other phenolic acids (ascorbic, vanillic, ferulic) showed upregulation against MPTP toxicity | Not applicable | mdpi.com |

Impact on Apoptosis and Cell Viability

Apoptosis, or programmed cell death, is a fundamental process for removing damaged or unwanted cells and is regulated by a complex interplay of pro- and anti-apoptotic proteins. nih.govnih.gov The process can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases like caspase-3. nih.govmdpi.com

The analogue 3,4-dihydroxyphenylacetic acid (DOPAC) exhibits a dual role in modulating cell viability and apoptosis. In PC-12 cells, DOPAC's effect on nitric oxide (NO)-induced apoptosis is dependent on its concentration. nih.gov At concentrations below 200 nmol/10⁶ cells, DOPAC inhibited the typical apoptotic pathway induced by an NO donor. nih.gov However, at concentrations above this threshold, it enhanced cell death through a distinct mechanism that did not involve the typical activation of the caspase cascade but was linked to mitochondrial dysfunction. nih.gov

Furthermore, DOPAC has demonstrated protective effects, significantly inhibiting hydrogen peroxide-induced cytotoxicity in hepatocytes. nih.govresearchgate.net This protection is associated with an enhancement of total glutathione (B108866) S-transferase activity. researchgate.net In pancreatic β-cells, DOPAC protected against cholesterol-induced apoptosis and cell viability loss. uchile.cl

Table 2: Effects of 3,4-Dihydroxyphenylacetic acid (DOPAC) on Apoptosis and Cell Viability

| Cell Line | Stressor | DOPAC Concentration | Effect | Reference |

|---|---|---|---|---|

| PC-12 | Nitric Oxide (SNAP) | < 200 nmol/10⁶ cells | Inhibited apoptosis | nih.gov |

| PC-12 | Nitric Oxide (SNAP) | > 200 nmol/10⁶ cells | Enhanced cell death (non-caspase pathway) | nih.gov |

| Hepatocytes | Hydrogen Peroxide | Not specified | Inhibited cytotoxicity | nih.govresearchgate.net |

| Min6 (pancreatic β-cells) | Cholesterol | Up to 250 µM | Protected against cell death and apoptosis | uchile.cl |

| Caco-2 (intestinal) | Rotenone (B1679576) | Concentration-dependent | Protected against cell death | |

| Min-6 (pancreatic β-cells) | Rotenone | Concentration-dependent | Protected against cell death |

Mitochondrial Function and Bioenergetics

Mitochondria are central to cellular bioenergetics, producing the majority of cellular ATP through oxidative phosphorylation (OXPHOS). plos.org Mitochondrial dysfunction is implicated in various pathologies and can be a target for toxic insults. nih.govnih.gov

The analogue 3,4-dihydroxyphenylacetic acid (DOPAC) has complex and sometimes contrasting effects on mitochondrial function. In a protective capacity, DOPAC was shown to prevent cholesterol-induced mitochondrial dysfunction in pancreatic β-cells. uchile.cl It prevented the decrease in mitochondrial membrane potential, ATP levels, and oxygen consumption, and completely prevented the drop in mitochondrial complex I activity. uchile.cl

Conversely, other studies highlight a more detrimental role. In combination with nitric oxide, high concentrations of DOPAC induced an early dissipation of mitochondrial membrane potential and depletion of ATP in PC-12 cells, leading to cell death. nih.gov Studies on isolated brain mitochondria found that fully oxidized DOPAC dose-dependently inhibited NADH oxidase, complex I, and complex III activities, with IC50 values in the 50-200 µM range. nih.gov However, another study suggested that, compared to dopamine, DOPAC causes only marginal inhibition of the mitochondrial respiratory chain activity. nih.gov These differing findings may be attributable to the oxidation state of the catechol at the time of exposure. nih.gov

Table 3: Impact of 3,4-Dihydroxyphenylacetic acid (DOPAC) on Mitochondrial Parameters

| System/Cell Line | Stressor/Condition | Effect of DOPAC | Reference |

|---|---|---|---|

| Min6 (pancreatic β-cells) | Cholesterol | Protected against mitochondrial dysfunction (preserved complex I activity, membrane potential, ATP levels, O₂ consumption) | uchile.cl |

| PC-12 cells | Nitric Oxide (high DOPAC conc.) | Induced mitochondrial membrane potential dissipation and ATP depletion | nih.gov |

| Isolated rat brain mitochondria | Oxidized DOPAC | Inhibited NADH oxidase, Complex I, and Complex III | nih.gov |

| Isolated rat brain mitochondria | Reduced DOPAC | No effect on NADH oxidase activity; did not inhibit Complex II | nih.gov |

| Isolated rat brain mitochondria | In vitro incubation | Marginal inhibition of respiratory chain activity | nih.gov |

Receptor and Target Binding Mechanisms (e.g., L-glutamate binding)

While specific data on the receptor binding of this compound, particularly concerning L-glutamate receptors, is not available, research on its analogue DOPAC has identified key molecular targets.

A significant interaction has been observed with the dopamine D2 receptor. The oxidized quinone form of DOPAC has been found to cause irreversible inhibition of [³H]spiperone binding to neuronal dopamine D2 receptors. nih.gov This suggests that the auto-oxidation of endogenous catechols like DOPAC could be a mechanism for protein modification in ongoing neuronal processes. nih.gov This inhibition can be prevented by antioxidants such as ascorbic acid and dithiothreitol. nih.gov

Another critical target of DOPAC is the protein α-synuclein, whose aggregation is a pathological hallmark of Parkinson's disease. nih.gov At low, physiologically relevant concentrations, DOPAC has been shown to bind non-covalently to monomeric α-synuclein. nih.govcaymanchem.com This binding is slow and results in the stabilization of transient oligomers, effectively preventing the fibrillation of α-synuclein. nih.gov This inhibitory effect is concentration-dependent and stoichiometric. nih.gov

Analytical Methodologies and Biomarker Research of 2 2,3 Dihydroxyphenyl Acetic Acid

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and analysis of phenolic compounds from complex mixtures. nih.gov

HPLC is a powerful technique for the separation and quantification of phenolic acids and their derivatives. The separation is typically achieved on a reversed-phase column, and the choice of mobile phase is critical for achieving optimal resolution.

While specific HPLC methods for 2,3-DHPAA are not extensively documented, methods for the separation of its isomers and structurally related compounds, such as dihydroxybenzoic acids, provide a strong basis for its analysis. For instance, a method for separating dihydroxybenzoic acid isomers utilized an RP-Amide column, which offers different selectivity compared to traditional C18 columns, especially for polar compounds. nih.govunipi.it Adjusting the pH of the mobile phase with additives like formic acid can significantly influence the ionization state of the phenolic acids, thereby affecting their retention and the symmetry of the chromatographic peaks. nih.govunipi.it Lower pH conditions (e.g., pH 2.1) have been shown to improve the resolution and peak shape of compounds like 2,3-dihydroxybenzoic acid. nih.govunipi.it

For detection, UV-Vis detectors are commonly used due to the strong UV absorbance of phenols. nih.gov The development of an HPLC method for 2,3-DHPAA would involve optimizing the stationary phase, mobile phase composition (including pH and organic modifier concentration), and detector settings to achieve the desired sensitivity and selectivity. actascientific.comscispace.com

Table 1: Exemplary HPLC Conditions for Analysis of Related Phenolic Acids

| Parameter | Condition | Reference |

| Column | RP-Amide | nih.govunipi.it |

| Mobile Phase | Water (1.4% Formic Acid) and Acetonitrile (1.4% Formic Acid) | nih.govunipi.it |

| Detection | Diode Array Detector (DAD) | nih.gov |

Spectrometric Techniques

Spectrometric techniques, often coupled with chromatographic separation, provide high sensitivity and specificity for the identification and quantification of analytes.

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a highly specific and sensitive technique for the analysis of phenolic compounds. nih.gov For dihydroxybenzoic acid isomers, HPLC coupled to a Quadrupole Time-of-Flight (Q-ToF) mass spectrometer has been used for identification and fragmentation analysis. nih.govunipi.it

In mass spectrometry, phenolic acids typically show a prominent pseudo-molecular ion [M-H]⁻ in negative ion mode. nih.gov The fragmentation pattern (MS/MS) can provide structural information to differentiate between isomers. For example, the fragmentation of the precursor ion of dihydroxybenzoic acid isomers (m/z 153.019) can yield specific product ions. nih.gov The fragmentation of carboxylic acids often involves the loss of a water molecule (H₂O) or a carboxyl group (COOH). libretexts.org The specific fragmentation pattern for 2,3-DHPAA would need to be determined experimentally but can be predicted to involve losses related to its carboxylic acid and dihydroxyphenyl moieties. The analysis of mass spectral data from different isomers of related compounds, like fluoroamphetamines, has shown that while fragmentation patterns can be similar, notable differences in the relative abundance of certain fragment ions can be used for differentiation. researchgate.net

Table 2: Mass Spectrometry Data for Related Dihydroxybenzoic Acid Isomers

| Analyte | Precursor Ion [M-H]⁻ (m/z) | Collision Energy (V) | Product Ion (m/z) | Reference |

| 2,3-dihydroxybenzoic acid | 153.019 | 20 | 109.029 | nih.gov |

| 3,4-dihydroxybenzoic acid | 153.019 | 20 | 109.029 | nih.gov |

Fluorometric assays offer high sensitivity for the detection of certain compounds. For carboxylic acids that are not naturally fluorescent, pre- or post-column derivatization with a fluorescent reagent is a common strategy in HPLC. nih.gov Various derivatization reagents, such as coumarin (B35378) analogues and anthracenes, can react with the carboxylic acid group to produce a highly fluorescent product. nih.gov

For the related compound 3,4-dihydroxyphenylacetic acid (DOPAC), a sensitive HPLC method with fluorescence detection has been developed. nih.gov This method involved a column-switching system for on-line extraction, followed by coulometric oxidation and a fluorogenic reaction with ethylenediamine. nih.gov Such a derivatization approach could potentially be adapted for the sensitive detection of 2,3-DHPAA. researchgate.net

Electrochemical and Voltammetric Methods

Electrochemical methods provide a sensitive and often simpler alternative for the detection of electroactive compounds like phenolic acids. Voltammetric techniques, such as differential pulse voltammetry (DPV), have been applied to the determination of various phenolic compounds. mdpi.commdpi.comnih.gov

The development of a voltammetric sensor for 2,3-DHPAA would likely involve the use of a modified electrode to enhance sensitivity and selectivity. For instance, a glassy carbon electrode modified with a composite material has been used for the detection of diclofenac, another benzeneacetic acid derivative. mdpi.com A voltammetric technique has also been developed for monitoring the dopamine (B1211576) metabolite homovanillic acid (HVA), which required compensation for interference from the electrogenerated DOPAC. rsc.org This highlights the potential for electrochemical interference between structurally similar compounds and the need for careful method development.

Quantification in Biological Matrices (e.g., Urine, Blood, Brain Tissue, Cerebrospinal Fluid, Feces)

The quantification of 2,3-DHPAA in biological matrices is essential for its validation as a biomarker. While there is a lack of data specifically on the quantification of 2,3-DHPAA, extensive research has been conducted on its isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), in various biological fluids.

Methods for the analysis of phenolic compounds in general often require an initial extraction step from the biological matrix. nih.govmdpi.comresearchgate.net This can involve liquid-liquid extraction or solid-phase extraction to remove interfering substances. mdpi.comresearchgate.net

Urine: HPLC with electrochemical detection is a common method for measuring DOPAC in urine. nih.gov The levels of DOPAC in urine can be influenced by diet. healthmatters.io

Blood (Plasma): Plasma levels of DOPAC have been measured using HPLC with electrochemical detection. nih.govtandfonline.com These studies have explored its potential as a biomarker for certain diseases. tandfonline.com

Brain Tissue: The concentration of DOPAC in different regions of the rat brain has been determined using methods such as radioenzymatic assays and HPLC with electrochemical detection. acs.orgnih.govnih.gov

Cerebrospinal Fluid (CSF): Levels of DOPAC in human and primate CSF have been measured to assess central nervous system dopamine metabolism. nih.govumich.edunih.gov These measurements are often performed using HPLC with electrochemical detection. nih.govnih.gov

The analytical methods established for DOPAC in these biological matrices, which often involve a sample clean-up step followed by HPLC with a sensitive detector, provide a solid foundation for developing a validated method for the quantification of 2,3-DHPAA. However, specific optimization and validation for the 2,3-isomer would be necessary.

Table 3: Reported Normal or Control Levels of 3,4-Dihydroxyphenylacetic Acid (DOPAC) in Biological Fluids

| Biological Matrix | Concentration | Species | Reference |

| Cerebrospinal Fluid | 0.73 ± 0.55 ng/ml | Human | nih.gov |

Biomarker Discovery and Validation in Disease States

The identification and validation of reliable biomarkers are crucial for the early detection, diagnosis, and monitoring of diseases. 2-(2,3-Dihydroxyphenyl)acetic acid (2,3-DHPAA) has emerged as a compound of interest in biomarker research, particularly in the context of neurodegenerative and cardiovascular diseases. The process of biomarker discovery involves initial exploratory studies to identify potential candidates, followed by rigorous analytical and clinical validation to establish their performance characteristics and clinical utility. nih.gov

Neurodegenerative Diseases:

Research has pointed towards a potential link between gut microbiome metabolites and neurodegenerative diseases (NDDs) such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis. asm.org While direct studies on 2,3-DHPAA are part of broader metabolomic analyses, the focus has often been on related compounds and pathways. For instance, studies have implicated glyceraldehyde-3-phosphate dehydrogenase (GAPDH) in the pathology of several neurodegenerative disorders. nih.govnih.gov

A significant area of investigation involves the role of gut microbiota in producing metabolites that can influence neurological health. One study identified 19 shared metabolic biomarkers for neurodegeneration across Alzheimer's, Parkinson's, and ALS, many of which were linked to sulfur metabolism. asm.org This highlights the complex interplay between gut bacteria and the host's metabolic state in the context of NDDs.

Cardiovascular Disease:

In the realm of cardiovascular disease (CVD), biomarker research often focuses on identifying individuals at risk and monitoring disease progression. nih.govzerotofinals.com While specific research singling out 2,3-DHPAA as a primary biomarker for CVD is not extensively documented in the provided results, the general approach involves assessing a panel of markers related to inflammation, lipid metabolism, and plaque stability. nih.govyoutube.comcdc.gov The validation of such biomarkers follows a phased approach, from preclinical exploratory studies to large-scale prospective screening studies. bcm.edu

The analytical methods employed for biomarker discovery and validation are critical for ensuring accuracy and reliability. High-performance liquid chromatography (HPLC) is a widely used technique for quantifying various biological molecules, including potential biomarkers in plasma, urine, and other biological fluids. nih.govnih.gov For enhanced sensitivity and specificity, HPLC is often coupled with detection methods like fluorescence or mass spectrometry. nih.govnih.gov

The following tables summarize key aspects of biomarker discovery and validation relevant to the study of compounds like 2,3-DHPAA in disease states.

Table 1: Phases of Biomarker Development

| Phase | Description |

| Phase 1: Preclinical Exploratory | Initial studies to identify potential biomarker candidates using techniques like metabolomics on patient samples. |

| Phase 2: Clinical Assay Development and Validation | Development and validation of a reliable assay to measure the biomarker in a clinical setting. |

| Phase 3: Retrospective Longitudinal Studies | Evaluation of the biomarker's ability to detect disease in samples collected before clinical diagnosis. |

| Phase 4: Prospective Screening Studies | Assessment of the biomarker's performance in a large, representative population to determine its screening utility. |

| Phase 5: Cancer Control Studies | Large-scale trials to determine if screening with the biomarker leads to improved patient outcomes. |

This table is a generalized representation of the biomarker development pipeline. bcm.edu

Table 2: Research Findings on Metabolic Biomarkers in Neurodegenerative Diseases

| Disease | Key Findings | Associated Metabolites/Pathways |

| Alzheimer's Disease | Altered plasma biomarker trajectories are associated with genetic risk and clinical progression. nih.gov Increased nuclear GAPDH is observed in postmortem samples. nih.gov | Amyloid beta (Aβ)42/Aβ40 ratio, phosphorylated tau (p-tau)181, glial fibrillary acidic protein (GFAP), neurofilament light chain (NfL). nih.gov |

| Parkinson's Disease | Increased nuclear GAPDH is observed in postmortem samples. nih.gov | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov |

| Amyotrophic Lateral Sclerosis (ALS) | Shared metabolic biomarkers with other NDDs, particularly related to sulfur metabolism. asm.org | Metabolites linked to sulfur metabolism pathways. asm.org |

This table summarizes findings from studies investigating metabolic changes in various neurodegenerative diseases. asm.orgnih.govnih.gov

Table 3: Common Analytical Techniques in Biomarker Research

| Technique | Principle | Application in Biomarker Research |

| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their affinity for a stationary phase. nih.govnih.gov | Quantification of small molecules, including metabolites like 2,3-DHPAA, in biological samples. nih.govnih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds followed by detection based on their mass-to-charge ratio. nih.gov | Analysis of a wide range of metabolites in biological fluids. nih.gov |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Uses antibodies to detect and quantify specific proteins or other molecules. | Measurement of protein biomarkers like GFAP and p-tau. |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Highly sensitive and specific detection of a broad spectrum of biomarkers. |

This table outlines common analytical methods used in the discovery and validation of biomarkers. nih.govnih.gov

Preclinical and Translational Research on 2 2,3 Dihydroxyphenyl Acetic Acid in Disease Models

Neurological Disorder Models (e.g., Parkinson's Disease)

Translational research is a critical field for understanding the underlying mechanisms of neurological and psychiatric disorders, aiming to bridge basic research with clinical applications. nih.govresearchgate.net In the context of Parkinson's Disease (PD), a neurodegenerative disorder characterized by the loss of dopaminergic neurons, various in vitro and in vivo models are employed to investigate potential therapeutic agents. nih.govmdpi.commdpi.com

One area of interest is the role of dopamine (B1211576) metabolites and related compounds. For instance, 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine, has been studied for its effects on α-synuclein fibrillation, a key pathological hallmark of PD. nih.govhmdb.cawikipedia.org Studies have shown that DOPAC can inhibit this fibrillation process through non-covalent binding to the α-synuclein monomer. nih.gov The presence of α-synuclein appears to accelerate the oxidation of DOPAC, and it is the oxidized form that is responsible for inhibiting fibrillation. nih.gov This interaction leads to the formation of stable oligomers, preventing their progression into fibrils. nih.gov

In a mouse model of early-stage Parkinson's disease induced by MPTP, changes in dopamine turnover, calculated as the ratio of DOPAC to dopamine, were observed in the substantia nigra. mdpi.com Furthermore, research using zebrafish models of PD induced by rotenone (B1679576) has explored the mechanisms of pain, a common non-motor symptom of the disease. nih.gov These models have demonstrated that rotenone exposure leads to decreased dopamine levels and increased oxidative stress. nih.gov

The neurotoxic effects of certain environmental compounds are also investigated in the context of PD. For example, 2,4-Dichlorophenoxyacetic acid has been shown to induce the degeneration of midbrain dopaminergic neurons in vitro. mdpi.com

Interactive Table: Research Findings in Neurological Disorder Models

| Compound | Model System | Key Findings |

|---|---|---|

| 3,4-Dihydroxyphenylacetic acid (DOPAC) | In vitro (α-synuclein fibrillation assay) | Inhibits α-synuclein fibrillation by stabilizing oligomers. nih.gov |

| MPTP | Mouse model of Parkinson's Disease | Alters dopamine turnover (DOPAC/DA ratio) in the substantia nigra. mdpi.com |

| Rotenone | Zebrafish model of Parkinson's Disease | Induces a decrease in dopamine levels and increases oxidative stress. nih.gov |

| 2,4-Dichlorophenoxyacetic acid | In vitro (midbrain neuron-enriched cultures) | Induces degeneration of dopaminergic neurons. mdpi.com |

Metabolic Disorder Models (e.g., Diabetes Mellitus, Obesity)

The global rise in obesity and type 2 diabetes (T2D) has spurred extensive preclinical research into the underlying mechanisms and potential therapeutic interventions. mdpi.commdpi.com In vitro models are crucial for simulating the complex pathophysiology of T2D, which often involves hyperglycemia, hyperlipidemia, and altered insulin (B600854) signaling. nih.govmdpi.com Commonly used cell lines for these studies include C2C12 myotubes and H9C2 cardiac myotubes. nih.govmdpi.com

Research has shown that microbial metabolites of dietary polyphenols, such as 3-(3',4'-dihydroxyphenyl)propanoic acid (DHPA) and 3',4'-dihydroxyphenylacetic acid (DHAA), can alleviate obesity and regulate insulin resistance and lipid metabolism in high-fat diet-fed mice. sciopen.com These compounds appear to exert their anti-obesity effects by modulating key metabolites in glucose, lipid, and tyrosine metabolism pathways, with only minor disturbances to the gut microbiome. sciopen.com

Vinegar, with its main component acetic acid, has also been investigated for its anti-obesity properties. nih.govnih.gov Studies in high-fat-diet-induced obese mice have demonstrated that both synthetic acetic acid vinegar and Nipa vinegar can reduce food intake and body weight. nih.gov Nipa vinegar, in particular, was effective in reducing lipid deposition, improving the serum lipid profile, and suppressing inflammation. nih.gov

Machine learning models are increasingly being utilized to predict therapeutic targets in T2D by integrating molecular and biochemical data from animal models. nih.govjmir.org These models have identified numerous potential targets and have shown that certain plant-based compounds and probiotics can effectively mitigate liver inflammation, reduce insulin resistance, and improve lipid profiles in diabetic rats. nih.gov

Interactive Table: Research Findings in Metabolic Disorder Models

| Compound/Intervention | Model System | Key Findings |

|---|---|---|

| 3-(3',4'-dihydroxyphenyl)propanoic acid (DHPA) & 3',4'-dihydroxyphenylacetic acid (DHAA) | High-fat diet-fed mice | Alleviated obesity, regulated insulin resistance and lipid metabolism. sciopen.com |

| Acetic Acid Vinegar | High-fat-diet-induced obese mice | Reduced food intake and body weight. nih.gov |

| Nipa Vinegar | High-fat-diet-induced obese mice | Reduced lipid deposition, improved serum lipid profile, suppressed inflammation. nih.gov |

| Rosavin, Caffeic acid, Isorhamnetin, Z-biotic | Streptozotocin-induced diabetic rats | Mitigated liver inflammation, reduced insulin resistance, improved lipid profiles. nih.gov |

| Insulin and Palmitate | C2C12 and H9C2 myotubes | Induced insulin resistance and mitochondrial dysfunction. nih.govmdpi.com |

Cardiovascular Disease Models (e.g., Heart Failure)

Preclinical models are indispensable for advancing our understanding of cardiovascular diseases, which remain a leading cause of mortality worldwide. nih.govnih.gov These models, spanning from in vitro cell cultures to in vivo animal studies, are crucial for investigating disease mechanisms and evaluating novel therapeutic strategies. nih.govnih.gov

In the context of metabolic disorders that often precede cardiovascular complications, such as obesity, certain bioactive compounds have shown promise. For example, in mice fed a high-fat diet, a model often used to study obesity-related cardiovascular risk, the administration of Nipa vinegar was found to improve the serum lipid profile, which is a key factor in cardiovascular health. nih.gov This suggests a potential role for such compounds in mitigating cardiovascular risk associated with metabolic syndrome. nih.gov

The development of sophisticated in vitro models, such as three-dimensional (3D) cardiac tissue models, allows for more accurate recapitulation of the heart's structure and function. nih.gov These models, often incorporating cardiac cells within a scaffold, provide a platform to study disease progression and drug responses in a more physiologically relevant context. nih.gov Ex vivo heart models are particularly useful for studying conditions like ischemia and hypoxia. nih.gov

While direct preclinical studies on 2-(2,3-dihydroxyphenyl)acetic acid in specific cardiovascular disease models like heart failure are not extensively detailed in the provided search results, the research on related phenolic compounds in metabolic models highlights a potential avenue for future investigation into its cardiovascular effects.

Interactive Table: Research Findings in Cardiovascular-Related Models

| Intervention | Model System | Key Findings Related to Cardiovascular Health |

|---|

| Nipa Vinegar | High-fat-diet-induced obese mice | Improved serum lipid profile. nih.gov |

Cancer Models (e.g., Prostate and Colon Cancer)

Preclinical cancer research increasingly utilizes advanced models to better mimic the human tumor microenvironment and predict therapeutic responses. nih.govnih.gov These include three-dimensional (3D) cell culture systems and patient-derived xenografts. nih.govnih.gov

In the realm of colon cancer, studies have investigated the anti-proliferative effects of gut microbial metabolites of phenolic compounds. rsc.orgrsc.org Research on colon adenocarcinoma cell lines, such as Caco-2 and SW480, has shown that compounds like 3',4'-dihydroxyphenylacetic acid can inhibit cell proliferation by inducing apoptosis and causing cell cycle arrest. rsc.orgrsc.org The anti-proliferative effects of these metabolites are believed to contribute to the protective role of a diet rich in fruits and vegetables against colon cancer. rsc.orgrsc.org Another study using a 3D cell model of colorectal cancer found that fermented jaboticaba peel, rich in phenolic compounds, exhibited antiproliferative activity. nih.govmdpi.com The bioactivity was associated with specific metabolites, including dihydroxyphenyl-γ-valerolactone. nih.govmdpi.com Furthermore, indole-3-acetic acid, a tryptophan metabolite produced by gut microbiota, has been shown to inhibit tumorigenesis in a mouse model of colitis-associated cancer by creating an anti-inflammatory intestinal environment. nih.gov

In prostate cancer research, the focus is often on targeting key signaling pathways. nih.gov The androgen receptor and the PI3K/AKT/mTOR pathway are critical for prostate cancer growth and therapy resistance. nih.gov Studies using androgen-sensitive prostate cancer cell lines have demonstrated that combining androgen receptor inhibitors with PI3K/AKT/mTOR pathway inhibitors can enhance antitumor efficacy and promote apoptosis. nih.gov Other research has evaluated the cytotoxicity of various compounds, such as 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone, in both androgen-dependent and -independent prostate cancer cell lines. nih.gov

Interactive Table: Research Findings in Cancer Models

| Compound/Intervention | Cancer Model | Key Findings |

|---|---|---|

| 3',4'-Dihydroxyphenylacetic acid | Colon adenocarcinoma cell lines (Caco-2) | Inhibited cell proliferation. rsc.orgrsc.org |

| Fermented Jaboticaba Peel | 3D colorectal cancer cell model (HT29 spheroids) | Exhibited antiproliferative effects. nih.govmdpi.com |

| Indole-3-acetic acid | Mouse model of colitis-associated cancer | Inhibited tumorigenesis by creating an anti-inflammatory environment. nih.gov |

| Darolutamide and Copanlisib | Androgen-sensitive prostate cancer cell lines and PDX model | Combination treatment showed superior antitumor efficacy and induced apoptosis. nih.gov |

| 2,3-dichloro-5,8-dimethoxy-1,4-naphthoquinone | Androgen-dependent and -independent prostate cancer cell lines | Showed significant anti-tumor activities. nih.gov |

Industrial and Biotechnological Applications of 2 2,3 Dihydroxyphenyl Acetic Acid and Derivatives

Use as Reference Compounds in Biological Sample Analysis

In analytical chemistry and biomedical research, the accurate quantification of metabolites and other biological molecules is crucial. Dihydroxyphenylacetic acids, due to their presence as metabolites of key neurotransmitters and dietary polyphenols, are often used as reference compounds or analytical standards. sigmaaldrich.com For instance, 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine (B1211576), is commercially available as an analytical standard and is used to calibrate analytical instruments for its quantification in biological tissues and fluids like brain tissue. sigmaaldrich.comwikipedia.org

The use of such standards is essential for ensuring the accuracy and reproducibility of analytical methods, such as high-performance liquid chromatography (HPLC). These methods are employed to study the metabolic pathways of neurotransmitters and to identify potential biomarkers for diseases. While specific documentation for 2-(2,3-dihydroxyphenyl)acetic acid as a widely used commercial standard is less common than for its 3,4-dihydroxy isomer, its availability from chemical suppliers indicates its use in research settings, likely for similar purposes in method development and as a reference point in the analysis of catechol compounds in biological matrices. scbt.com

Precursors in the Synthesis of Various Organic Compounds and Polymers

The reactive nature of the carboxylic acid and phenolic hydroxyl groups makes dihydroxyphenylacetic acids valuable precursors in organic synthesis. These functional groups allow for a variety of chemical modifications to produce more complex molecules and derivatives with specific properties.

Research has demonstrated the use of 3,4-dihydroxyphenylacetic acid as a starting material for the synthesis of novel lipophilic esters. mdpi.com In one study, it was reacted with various aliphatic diols (with chain lengths from 2 to 8 carbon atoms) through Fischer esterification to create hydroxyalkyl esters. mdpi.com These derivatives were synthesized to enhance properties such as lipophilicity, which can be advantageous for their application in oil-based systems or for improving bioavailability. mdpi.com The synthesis of these esters highlights the utility of the carboxylic acid group as a point for chemical modification. mdpi.com

Furthermore, enzymatic synthesis routes have been explored for the production of dihydroxyphenylacetic acids themselves. For example, 3,4-dihydroxyphenylacetic acid has been synthesized from 4-hydroxyphenylacetic acid using tyrosinase, demonstrating a biotechnological approach to obtaining these valuable precursors. chemicalbook.com While specific examples detailing the use of this compound as a precursor are not widely documented in available literature, its structural similarity to other dihydroxyphenylacetic acids suggests a similar potential for derivatization to create a range of compounds for various applications.

Development of Biopolymers and New Materials

The catechol group present in this compound is a key functional moiety that has been extensively studied for its adhesive properties and its ability to form polymers and surface coatings. This is famously inspired by the adhesive proteins found in mussels.

A closely related compound, 3,4-dihydroxyphenylacetic acid (DOPAC), has been successfully used to create stable, biocompatible coatings for magnetic nanoparticles. nih.gov This technique is universal, allowing for the stabilization of nanoparticles of various compositions and shapes for biomedical applications like magnetic resonance imaging (MRI) and drug delivery. nih.gov The catechol group of DOPAC forms strong coordination bonds with the metal atoms on the nanoparticle surface, and subsequent mild oxidation can lead to polymerization, forming a stable, polymer-like coating. nih.gov

Additionally, studies have investigated the electropolymerization of other isomers, such as 3-hydroxyphenylacetic acid. nih.gov This process creates polymeric films that can serve as supports for immobilizing biomolecules in electrochemical biosensors. nih.gov Although direct research on the polymerization of this compound is limited in the current literature, the proven ability of its isomers to form polymers and functional coatings suggests its potential as a monomer for the development of novel biopolymers and advanced materials with adhesive, biocompatible, or conductive properties.

Potential as Natural Preservatives

Phenolic acids are well-known for their antioxidant and antimicrobial properties, making them attractive candidates for use as natural preservatives in the food, cosmetic, and pharmaceutical industries. These properties are largely attributed to the phenolic hydroxyl groups, which can donate hydrogen atoms to scavenge free radicals and can interact with microbial cell membranes.

The antioxidant capacity of various dihydroxylated phenolic acids has been studied, revealing that the number and position of hydroxyl groups significantly influence their activity. For example, studies comparing different isomers have shown that dihydroxylated compounds generally exhibit strong radical-scavenging abilities. The antioxidant activity of 3,4-dihydroxyphenylacetic acid has been well-documented, showing it can effectively inhibit lipid peroxidation in biological systems. mdpi.commdpi.com The presence of the ortho-dihydroxy (catechol) structure in this compound is a key feature known to confer potent antioxidant activity.

Regarding antimicrobial effects, phenolic compounds have been shown to inhibit the growth of a range of microorganisms. While specific data on the antimicrobial spectrum of this compound is scarce, studies on related compounds provide insight. For example, 2,3-dihydroxybenzoic acid has been shown to be an effective antibacterial agent against several multidrug-resistant bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. acs.org The structural similarities suggest that this compound likely possesses similar antimicrobial properties, positioning it as a potential natural preservative.

Future Research Directions and Therapeutic Potential of 2 2,3 Dihydroxyphenyl Acetic Acid

Advanced Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity

Currently, there is a significant lack of specific structure-activity relationship (SAR) studies for 2-(2,3-dihydroxyphenyl)acetic acid. SAR studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity.

Future research should focus on synthesizing a series of derivatives of this compound to systematically explore its SAR. Key modifications could include:

Alterations to the Carboxylic Acid Group: Conversion to esters, amides, or other bioisosteres to modulate pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).

Substitution on the Phenyl Ring: Introduction of various functional groups at different positions of the benzene (B151609) ring to investigate their impact on target binding and activity.

Modification of the Acetic Acid Side Chain: Altering the length and branching of the side chain to probe the spatial requirements of potential biological targets.

These studies would be instrumental in identifying the key structural features responsible for any observed biological activity and in designing new analogues with enhanced potency and selectivity.

Novel Therapeutic Strategy Development and Drug Target Identification

The therapeutic potential of this compound is largely unexplored. While its structural similarity to neurotransmitter metabolites suggests potential activity in the central nervous system, specific drug targets have not been identified.

Future investigations should aim to:

Screen for Biological Activity: Conduct high-throughput screening assays to evaluate the compound against a wide range of biological targets, including enzymes, receptors, and ion channels.

Identify Potential Therapeutic Areas: Based on screening results, promising therapeutic areas for this compound could be identified. Given the known activities of related catechols, areas of interest might include neurodegenerative diseases, inflammatory disorders, and cancer.

Elucidate Mechanisms of Action: Once a biological activity is confirmed, detailed mechanistic studies will be necessary to understand how the compound exerts its effects at the molecular level.

Elucidation of Additional Biological Roles and Mechanisms

The fundamental biological roles of this compound are not well understood. It is known to be a metabolite in certain biological systems, but its specific functions remain to be elucidated.

Future research should focus on:

Metabolic Profiling: Comprehensive metabolomic studies in various biological systems (e.g., cell cultures, animal models) can help to identify the metabolic pathways involving this compound and its downstream effects.

Investigation of Antioxidant Properties: The catechol structure suggests potential antioxidant activity. Studies should be conducted to evaluate its ability to scavenge free radicals and protect against oxidative stress.

Exploring Other Biological Activities: Investigations into other potential biological roles, such as anti-inflammatory, antimicrobial, or signaling functions, are warranted.

Development of Enhanced Analytical Methods for Complex Matrices

Robust and sensitive analytical methods are crucial for studying the pharmacokinetics, metabolism, and biological roles of this compound. While methods exist for the analysis of dihydroxyphenylacetic acids in general, methods specifically validated for the 2,3-isomer in various complex matrices are needed.

Future efforts in this area should include:

Development of Selective Assays: Creating highly selective analytical methods, likely using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or electrochemical detection, to distinguish this compound from its isomers and other related compounds in biological samples like plasma, urine, and tissue homogenates. nih.gov

Validation for Different Matrices: Validating these methods for use in various complex biological and environmental matrices to ensure accuracy, precision, and reliability.

Table 1: Potential Analytical Techniques for this compound Quantification

| Analytical Technique | Principle | Potential Advantages for 2-(2,3-DHPAA) Analysis |

| HPLC with UV Detection | Separation based on polarity, detection via UV absorbance. | Simple, cost-effective for initial studies. |

| HPLC with Electrochemical Detection | Separation with detection based on oxidation/reduction of the analyte. | High sensitivity for electroactive compounds like catechols. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | High resolution and structural information. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-resolution separation by liquid chromatography with highly sensitive and selective detection by tandem mass spectrometry. | Gold standard for quantification in complex matrices due to high selectivity and sensitivity. |

Investigation of Environmental Impact and Biodegradation Research

The environmental fate and potential impact of this compound are currently unknown. As a catechol-containing compound, it is expected to be susceptible to microbial degradation.

Future research should address the following:

Biodegradation Pathways: Studies to identify the microorganisms and enzymatic pathways responsible for the degradation of this compound in different environmental compartments (soil, water). The degradation of catechols often proceeds via ortho- or meta-cleavage of the aromatic ring by dioxygenase enzymes. academicjournals.orgnih.govresearchgate.net

Ecotoxicity Assessment: Evaluating the potential toxicity of the compound and its degradation products to various aquatic and terrestrial organisms.

Environmental Persistence: Determining the half-life of this compound in different environmental conditions to assess its persistence. Phenylacetic acid, a related compound, is known to be readily biodegradable. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,3-Dihydroxyphenyl)acetic acid, and what analytical techniques confirm its structural integrity?

- Methodology : Commercial synthesis often involves coupling phenolic derivatives with acetic acid precursors. For example, capping groups like 2-(3,4-dihydroxyphenyl)acetic acid (structurally analogous) are synthesized via acid-catalyzed esterification or nucleophilic substitution, followed by purification via column chromatography . Structural confirmation employs nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy for functional group identification .

Q. How is this compound detected and quantified in biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis or electrochemical detection is standard for quantification. Advanced workflows use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity, particularly in plasma or urine samples. Calibration curves with internal standards (e.g., deuterated analogs) ensure precision .

Q. What are the key physicochemical properties critical for experimental design?

- Key Properties :

- Molecular formula: C₈H₈O₄; average mass: 168.148 g/mol .

- Solubility: Moderately soluble in polar solvents (e.g., methanol, water at acidic pH) but unstable under alkaline conditions due to catechol oxidation .

- Stability: Requires storage at low temperatures (-20°C) under inert gas to prevent autoxidation .

Advanced Research Questions

Q. What role does this compound play in dopamine metabolism, and how can researchers model its pharmacokinetics?

- Mechanistic Insight : As a deaminated metabolite of levodopa, it serves as a biomarker for dopamine turnover. Pharmacokinetic modeling involves in vitro hepatic microsomal assays to study phase II conjugation (e.g., glucuronidation) and in vivo rodent studies with timed blood sampling .

- Experimental Design : Use dynamic in vitro models (e.g., Caco-2 cells) to simulate intestinal absorption and blood-brain barrier penetration, monitoring pH-dependent stability .

Q. How do researchers resolve contradictions in reported biological activities across studies?

- Analysis Framework :

- Contextual Variability : Differences in microbial strains (e.g., Gram-negative vs. Gram-positive) may explain conflicting antimicrobial data. For example, structurally similar 3-(3-hydroxyphenyl)propionic acid shows strain-specific activity via membrane disruption .

- Dose-Dependent Effects : Conduct dose-response assays (0.1–100 µM) to identify biphasic effects, such as antioxidant activity at low doses vs. pro-oxidant effects at high concentrations .

Q. What in vitro models are suitable for studying microbial interactions with this compound?

- Model Systems :

- Batch Fermentation : Simulate gut microbiota using fecal inocula in anaerobic bioreactors, measuring metabolite production (e.g., valerolactones) via GC-MS over 24-hour intervals .

- Quorum Sensing Inhibition : Use Vibrio spp. bioassays to test interference with autoinducer signaling, correlating results with HPLC-quantified compound stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.